1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazole derivatives. . The unique structure of this compound, which includes a triazole ring fused with a benzazepine ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be achieved through the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- can be compared with other similar compounds, such as benzodiazepines and other triazole derivatives. While benzodiazepines are known for their anxiolytic and hypnotic effects, triazole derivatives like this compound have a broader range of biological activities . This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
78131-57-4 |
---|---|
Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2,4-dihydrotriazolo[4,5-d][2]benzazepine |
InChI |
InChI=1S/C16H11ClN4/c17-13-8-4-3-7-12(13)15-10-5-1-2-6-11(10)16-14(9-18-15)19-21-20-16/h1-8H,9H2,(H,19,20,21) |
InChI Key |
AXCCJZGBGJKQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NNN=C2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.